1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole

Übersicht

Beschreibung

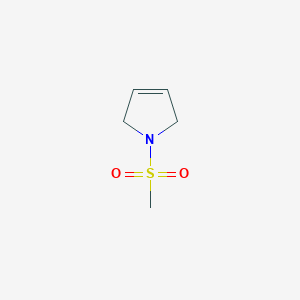

The compound “1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a methylsulfonyl group, which is a sulfur-containing group often found in organic chemistry .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions involving the corresponding pyrrole and a suitable methylsulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would likely feature the planar pyrrole ring with the methylsulfonyl group attached at the 1-position. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Pyrroles are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the methylsulfonyl group could influence the reactivity of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and methylsulfonyl groups. For example, the compound would likely be polar due to the presence of the sulfonyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Conversion into Porphyrins

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole derivatives have been effectively synthesized and converted into corresponding porphyrins. These porphyrins, formed under almost neutral or basic conditions, are significant due to their wide range of applications in fields like photodynamic therapy and material sciences (Kinoshita et al., 1992).

Cyclization with Sulfur Dioxide Insertion

A novel cyclization process involving the insertion of sulfur dioxide into unactivated alkenes under photoinduced, catalyst-free conditions has been achieved with 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole. This process enables the generation of sulfonated 3,4-dihydro-2H-pyrroles, highlighting the chemical versatility of the compound (Mao et al., 2017).

Sulfenylation of Pyrroles

The methylsulfenylation of 1-substituted pyrroles, which include compounds like 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, has been observed to produce various substituted pyrroles and indoles. This process aids in synthesizing tri and tetrasubstituted pyrroles and disubstituted indoles, which are valuable in pharmaceutical and chemical research (Gilow et al., 1991).

Enantiomeric Discrimination Studies

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole derivatives have been used in enantiomeric discrimination studies. This is crucial for understanding the chirality of molecules, which is essential in the development of enantioselective drugs and other chemical products (Kawano et al., 2021).

Novel Pyrrole-Substituted Pyrido Derivatives Synthesis

Innovative syntheses of (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives have been achieved using 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole. These derivatives are of interest due to their potential pharmacological propertiesand applications in medicinal chemistry (Jahanshahi et al., 2018).

Electropolymerization Studies

Research has shown that 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole can be used in electropolymerization processes. These studies are crucial for understanding and developing new materials with specific electronic properties, potentially useful in various technological applications (Sekiguchi et al., 2002).

Corrosion Inhibition

Derivatives of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole have been studied as potential corrosion inhibitors for carbon steel in acidic environments. This application is particularly relevant in industrial contexts where material longevity and resistance to corrosive substances are critical (Zarrouk et al., 2015).

Molecular Orbital Calculations

The compound's involvement in electrophilic substitutions has been explored through molecular orbital calculations. This research is fundamental in the field of theoretical chemistry, contributing to the understanding of molecular interactions and reactivity patterns (Seo et al., 1999).

Synthesis of Functionalized Pyrroles

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole has been utilized in the selective synthesis of functionalized pyrroles. These synthesized compounds have potential applications in various fields, including pharmaceuticals and materials science (Zhao et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .

Mode of Action

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins and leukotrienes, key mediators in the inflammatory process .

Result of Action

The inhibition of COX-1 and COX-2 by 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole leads to a decrease in the production of prostaglandins, resulting in reduced inflammation . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methylsulfonyl-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-9(7,8)6-4-2-3-5-6/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAFMESORGRBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572505 | |

| Record name | 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole | |

CAS RN |

246540-50-1 | |

| Record name | 1-(Methanesulfonyl)-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)